2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline
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Overview
Description
2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline is a compound that features a unique bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere, which means it can mimic the properties of other chemical groups in biologically active molecules .
Preparation Methods
The synthesis of 2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, making it suitable for industrial production . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Chemical Reactions Analysis
2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroaniline moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. This compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline is unique due to its bicyclic structure with an incorporated nitrogen atom. Similar compounds include:
Bicyclo[3.1.1]heptanes: These compounds lack the nitrogen atom but share a similar bicyclic framework.
Piperidines: These are six-membered nitrogen-containing rings that are structurally simpler but can serve similar functions in medicinal chemistry.
Tropanes: These compounds have a similar bicyclic structure but differ in the position and nature of the nitrogen atom
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C12H15ClN2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline |
InChI |
InChI=1S/C12H15ClN2/c13-10-2-1-3-11(14)12(10)15-6-8-4-9(5-8)7-15/h1-3,8-9H,4-7,14H2 |
InChI Key |
VPWXQPPDVNYXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1CN(C2)C3=C(C=CC=C3Cl)N |
Origin of Product |
United States |
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